(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine

Description

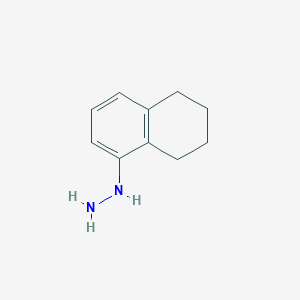

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine, often stabilized as its hydrochloride salt (C₁₀H₁₅ClN₂, MW 198.7), features a partially hydrogenated naphthalene (tetralin) ring system linked to a hydrazine group. This compound is a key intermediate in synthesizing pharmacologically active molecules, including anticancer and antifungal agents .

Structure

3D Structure

Properties

CAS No. |

85790-17-6 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylhydrazine |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12H,1-2,4,6,11H2 |

InChI Key |

UFWAWZMOTPGQJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reduction of naphthalene derivatives followed by hydrazine substitution. One common method is the catalytic hydrogenation of 1-naphthylamine to produce 1-amino-5,6,7,8-tetrahydronaphthalene, which is then reacted with hydrazine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives synthesized from (5,6,7,8-tetrahydronaphthalen-1-yl)hydrazine. For instance, compounds derived from this hydrazine have been evaluated for their effectiveness against various cancer cell lines, including HCT-116 colon carcinoma cells. The results demonstrated significant antiproliferative activity with IC values comparable to established chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Hydrazine Derivatives

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Compound 11 | 2.5 ± 0.81 | HCT-116 |

| Compound 5b | 3.2 ± 1.1 | HCT-116 |

| Cisplatin | 2.43 ± 1.1 | HCT-116 |

1.2 Pain Management

Another significant application of this compound derivatives lies in their potential as TRPV1 vanilloid receptor antagonists. These compounds have shown promise in treating pain-related disorders such as osteoarthritis and chronic pain syndromes . The ability to inhibit the TRPV1 receptor suggests that these derivatives could be developed into effective analgesics.

Synthesis of Novel Compounds

2.1 Green Chemistry Approaches

The synthesis of hydrazide derivatives from this compound has also been explored using environmentally friendly methods. For example, L-proline has been utilized as a catalyst in the synthesis process, yielding high purity compounds with notable biological activities while minimizing environmental impact . This approach aligns with the principles of green chemistry by promoting sustainable practices in chemical synthesis.

3.1 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of synthesized compounds to target proteins involved in cancer progression and pain pathways. These studies provide insights into the mechanisms through which these compounds exert their biological effects and help identify promising candidates for further development .

3.2 Pharmacokinetic Profiles

In silico analyses have indicated favorable pharmacokinetic properties for several derivatives of this compound. These studies assess factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are crucial for determining the viability of these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. This makes it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Hydrazine Derivatives with Aromatic vs. Hydrogenated Rings

2-Naphthylhydrazine Hydrochloride

- Structure : Fully aromatic naphthalen-2-yl group attached to hydrazine.

- Molecular Weight : ~196.6 (hydrochloride form).

- Reduced lipophilicity compared to the tetralin derivative, which may limit cellular uptake .

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine Hydrochloride

- Structure : Partially saturated tetralin ring (positions 5–8 hydrogenated).

- Key Advantages: Enhanced solubility in nonpolar solvents due to reduced ring aromaticity. Improved metabolic stability compared to fully aromatic analogues, as hydrogenation reduces susceptibility to oxidative metabolism .

Hydrazide Derivatives with Substituent Variations

2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazide

- Structure : Tetralin-2-yl group linked via an ether-oxygen to an acetohydrazide moiety.

- Applications :

Comparison with this compound

- Positional Isomerism : The 1-yl vs. 2-yl substitution alters electronic and steric profiles.

Non-Hydrazine Tetralin Derivatives

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine

- Structure : Tetralin-2-yl group linked to a propylamine chain.

- Key Differences :

Tramazoline

- Structure : Tetralin-1-yl group fused to an imidazoline ring.

- Pharmacology : Acts as a vasoconstrictor (ATC code: R01AA09) via α-adrenergic receptor agonism.

- Contrast with Hydrazine Derivatives : The imidazoline moiety confers distinct target selectivity, highlighting how functional groups dictate biological activity .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP* | Key Functional Groups |

|---|---|---|---|---|

| This compound HCl | C₁₀H₁₅ClN₂ | 198.7 | 2.1 | Hydrazine, tetralin |

| 2-Naphthylhydrazine HCl | C₁₀H₁₀ClN₂ | 196.6 | 1.8 | Hydrazine, aromatic naphthalene |

| 2-[(Tetralin-2-yl)oxy]acetohydrazide | C₁₂H₁₆N₂O₂ | 232.3 | 2.5 | Ether, acetohydrazide |

| Tramazoline | C₁₃H₁₇N₃ | 215.3 | 2.9 | Imidazoline, tetralin |

*Predicted using ChemAxon software.

Biological Activity

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

- Molecular Formula : C11H14N2

- Molecular Weight : 174.25 g/mol

- IUPAC Name : this compound

- CAS Number : 85790-17-6

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of tetrahydronaphthalene compounds showed tumor inhibitory effects and antioxidant activity. These compounds were evaluated for their ability to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several derivatives demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

3. Antiviral Activity

In a study focusing on naphthyl-carbohydrazides, it was found that certain derivatives containing this compound exhibited inhibitory activity against the influenza A virus. The presence of specific functional groups, such as hydroxyl groups adjacent to the hydrazide bond, was crucial for maintaining antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways related to apoptosis and cell growth.

- Oxidative Stress Induction : Its antioxidant properties may help in reducing oxidative stress in cells, contributing to its anticancer effects .

Case Study 1: Anticancer Activity

A series of experiments were conducted using various cancer cell lines treated with this compound derivatives. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 µM to 30 µM across different cancer types. The study concluded that the compound's unique structure allows it to effectively target multiple pathways involved in cancer progression .

Case Study 2: Antiviral Efficacy

In another study assessing its antiviral properties against influenza A virus, this compound derivatives were shown to significantly reduce viral replication in vitro. The most potent derivative demonstrated an EC50 value of approximately 4 µM after 24 hours of treatment. This highlights the potential for developing new antiviral therapies based on this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

| Pyrazolo[3,4-b]pyridine | Antimicrobial | Cell membrane disruption |

| Naphthyl-carbohydrazides | Antiviral | Viral replication inhibition |

Q & A

Q. What are the common synthetic routes for (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via multi-step reactions. A representative route involves:

- Step 1: Condensation of 5,6,7,8-tetrahydronaphthalene precursors (e.g., 5,6,7,8-tetrahydro-2-naphthol) with hydrazine hydrate to form hydrazide intermediates .

- Step 2: Reaction of hydrazides with carbonyl compounds (e.g., substituted benzaldehydes or ketones) to yield Schiff base derivatives. For example, cyclohexyl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone reacts with hydrazine to form hydrazones .

- Step 3: Cyclization or further functionalization using reagents like phenacyl bromides or isothiocyanates to generate heterocyclic systems (e.g., thiazoline or pyrazole derivatives) .

Key Reagents: Hydrazine hydrate, substituted aldehydes/ketones, anhydrous K2CO3, and ethanol or n-butanol as solvents .

Q. How are this compound derivatives characterized?

Methodological Answer: Characterization involves:

- Spectroscopy:

- IR: Peaks at 3200–3220 cm<sup>−1</sup> (N–H stretch), 1670–1680 cm<sup>−1</sup> (C=O stretch), and 2220–2225 cm<sup>−1</sup> (C≡N stretch) confirm hydrazide and nitrile functionalities .

- <sup>1</sup>H/<sup>13</sup>C NMR: Distinguishes aromatic protons (δ 6.5–8.0 ppm) and alicyclic protons (δ 1.5–3.0 ppm) in the tetrahydronaphthalene core .

- Elemental Analysis: Validates purity (e.g., C, H, N, and halogen content within ±0.4% of theoretical values) .

- Melting Points: Used as a preliminary purity indicator (e.g., 231–237°C for substituted hydrazides) .

Advanced Research Questions

Q. How do reaction conditions influence the trans/cis conformer ratios in hydrazide derivatives?

Methodological Answer: The trans/cis ratio in hydrazide derivatives is influenced by:

- Substituent Effects: Electron-withdrawing groups (e.g., –Br) favor trans conformers due to steric and electronic stabilization. For example, 8c (Br-substituted) has a 78:22 trans/cis ratio, while 8d (Cl-substituted) shows 72:28 .

- Solvent Polarity: Polar solvents (e.g., ethanol) stabilize the trans configuration via hydrogen bonding .

- Temperature: Higher temperatures during crystallization may shift equilibria toward thermodynamically stable trans conformers .

Table 1: Conformer Ratios in Selected Derivatives

| Compound | Substituent | trans/cis Ratio |

|---|---|---|

| 8c | 4-Bromophenyl | 78:22 |

| 8d | 4-Chlorophenyl | 72:28 |

Q. What methodologies are used to evaluate the anticancer potential of these derivatives?

Methodological Answer:

- In vitro Assays:

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) at concentrations of 10–100 μM .

- Mechanistic Studies: Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .

- Enzyme Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition assays to probe dual anticancer/neuroprotective activity .

- Structure-Activity Relationships (SAR): Correlating substituents (e.g., halogenation) with IC50 values. For example, bromine substitution enhances activity due to increased lipophilicity .

Q. How can computational modeling optimize the design of these compounds?

Methodological Answer:

- Docking Studies: Molecular docking with target proteins (e.g., AChE or EGFR kinases) identifies key interactions (e.g., hydrogen bonds with catalytic triads) .

- QSAR Models: Predictive models using descriptors like logP, polar surface area, and H-bond acceptor count guide substituent selection .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What strategies improve synthetic yields of hydrazine derivatives?

Methodological Answer:

Q. Table 2: Representative Synthetic Yields

| Reaction Step | Yield Range | Key Conditions |

|---|---|---|

| Hydrazide formation | 57–67% | Ethanol, reflux, 12 h |

| Schiff base condensation | 60–75% | K2CO3, acetone, RT |

| Thiazoline cyclization | 50–65% | Phenacyl bromide, EtOH, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.